molecular formula C15H13FO2 B6364197 3-(2,5-Dimethylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261961-12-9

3-(2,5-Dimethylphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6364197
CAS RN: 1261961-12-9
M. Wt: 244.26 g/mol
InChI Key: BJWLITKQGBFQKI-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-4-fluorobenzoic acid (95%) is a widely used organic compound with a range of applications in scientific research. It is a monofluorinated benzoic acid derivative and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

3-(2,5-Dimethylphenyl)-4-fluorobenzoic acid (95%) has a variety of mechanisms of action. It is known to act as an inhibitor of the enzyme acetylcholine esterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It also has been shown to bind to the dopamine transporter, and to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
3-(2,5-Dimethylphenyl)-4-fluorobenzoic acid (95%) has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholine esterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It also has been found to bind to the dopamine transporter, and to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it has been found to have anticonvulsant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

3-(2,5-Dimethylphenyl)-4-fluorobenzoic acid (95%) has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored at room temperature for extended periods of time. A limitation is that it is not water soluble, and so must be dissolved in an organic solvent in order to be used in experiments.

Future Directions

There are a number of potential future directions for the use of 3-(2,5-Dimethylphenyl)-4-fluorobenzoic acid (95%). It could be used in further studies of the biochemical and physiological effects of drugs on the body. It could also be used in the development of new drugs, or to study the effects of existing drugs on the body. In addition, it could be used in the study of enzyme-ligand interactions, or in the development of new enzymes. Finally, it could be used in the development of new diagnostic tests or treatments for various diseases.

Synthesis Methods

3-(2,5-Dimethylphenyl)-4-fluorobenzoic acid (95%) can be synthesized from 2,5-dimethylphenol and 4-fluorobenzoyl chloride. This reaction is typically carried out in aqueous acetone, using a base such as potassium carbonate to catalyze the reaction. The reaction is typically complete within 24 hours at room temperature.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-4-fluorobenzoic acid (95%) is used in a variety of scientific research applications. It is often used as a substrate for the study of enzymes and their activities, as well as in the study of the effects of various drugs on the body. It is also used as a ligand in the study of protein-ligand interactions.

properties

IUPAC Name

3-(2,5-dimethylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-3-4-10(2)12(7-9)13-8-11(15(17)18)5-6-14(13)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWLITKQGBFQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680863
Record name 6-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261961-12-9
Record name 6-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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